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  • Product: N-Phenyl 2-(BOC-amino)propanamide
  • CAS: 126787-11-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Analysis of N-Phenyl 2-(BOC-amino)propanamide

Abstract N-Phenyl 2-(tert-butoxycarbonyl-amino)propanamide, a derivative of the amino acid alanine, represents a crucial building block in synthetic organic chemistry, particularly in the development of novel peptide-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Phenyl 2-(tert-butoxycarbonyl-amino)propanamide, a derivative of the amino acid alanine, represents a crucial building block in synthetic organic chemistry, particularly in the development of novel peptide-based therapeutics and complex molecular architectures. The precise validation of its chemical structure and the rigorous assessment of its purity are paramount to ensure the reliability and reproducibility of downstream applications. This technical guide provides an in-depth exploration of the essential analytical methodologies required for the comprehensive structural characterization and purity verification of this compound. We delve into the theoretical underpinnings and practical application of spectroscopic and chromatographic techniques, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

N-Phenyl 2-(BOC-amino)propanamide, also known as N-Boc-L-alaninanilide, combines three key structural motifs: a phenylamide (anilide) group, an L-alanine core, and a tert-butoxycarbonyl (BOC) protecting group. The BOC group is instrumental in peptide synthesis, masking the nucleophilicity of the alpha-amino group to allow for controlled, sequential coupling of amino acids.[1][2] The anilide moiety modifies the compound's polarity and pharmacokinetic properties, making it a person of interest in medicinal chemistry.

Given its role as a sophisticated intermediate, confirming the compound's identity and purity is not merely a quality control step but a foundational requirement for its intended application. The presence of impurities, such as starting materials, diastereomers, or side-reaction products, can critically impact the yield, purity, and biological activity of the final product. This guide establishes a multi-faceted analytical workflow designed to provide unambiguous structural confirmation.

Core Physicochemical & Molecular Properties

A foundational step in any analysis is to understand the basic physicochemical properties of the molecule. These parameters influence the choice of analytical solvents, chromatographic conditions, and sample handling procedures.

PropertyValueSource
Chemical Formula C₁₆H₂₄N₂O₃Calculated
Molecular Weight 292.37 g/mol Calculated
Appearance Expected to be a white to off-white solid[3]
Key Functional Groups Amide, Carbamate, Phenyl RingStructural
Chirality Contains one chiral center (at the α-carbon of the alanine residue)Structural

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural elucidation. A robust analysis relies on the synergistic use of multiple orthogonal techniques, where each method provides a unique piece of the structural puzzle. Our recommended workflow ensures both identity confirmation and purity assessment.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Separation Analysis NMR NMR Spectroscopy (¹H, ¹³C) Confirmation Final Structural Confirmation & Purity Report NMR->Confirmation MS Mass Spectrometry (MS) MS->Confirmation IR Infrared Spectroscopy (FT-IR) IR->Confirmation HPLC HPLC-UV Analysis HPLC->Confirmation Sample Sample of N-Phenyl 2-(BOC-amino)propanamide Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: A multi-faceted workflow for unambiguous characterization.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-Phenyl 2-(BOC-amino)propanamide, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical. CDCl₃ is often the first choice for its versatility, but DMSO-d₆ can be superior for resolving amide and carbamate N-H protons, which may exchange too rapidly or be too broad in CDCl₃.[4]

4.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignment & Rationale
~8.5 - 9.5broad singlet1HAmide N-H: Highly deshielded due to the adjacent carbonyl and phenyl ring. Broadness is common due to quadrupole effects of the nitrogen and potential hydrogen bonding.
~7.1 - 7.6multiplet5HAromatic C-H: Protons on the phenyl ring. The multiplet arises from complex spin-spin coupling between the ortho, meta, and para protons.
~5.0 - 5.5doublet1HCarbamate N-H: Coupled to the adjacent α-proton. Its chemical shift is characteristic of BOC-protected amines.[5]
~4.2 - 4.5multiplet1Hα-CH: Coupled to both the adjacent methyl group (CH₃) and the carbamate N-H. Deshielded by the adjacent amide and carbamate groups.
~1.45singlet9HBOC (CH₃)₃: A strong, sharp singlet is the hallmark of the tert-butyl group, as all nine protons are chemically equivalent and have no adjacent protons to couple with.[6]
~1.35doublet3HAlanine CH₃: Coupled to the single α-proton, resulting in a doublet according to the n+1 rule.[7]

digraph "NMR_Coupling" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Key ¹H-¹H NMR Spin-Spin Couplings", splines=lines];
node [shape=circle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=none, style=dashed];

node_NH_carbamate [label="N-H\n(Carbamate)"]; node_CH_alpha [label="α-CH"]; node_CH3_alanine [label="CH₃\n(Alanine)"];

node_NH_carbamate -- node_CH_alpha [label=" J-coupling"]; node_CH_alpha -- node_CH3_alanine [label=" J-coupling"]; }

Caption: Visualization of proton spin-spin coupling relationships.

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Signal (δ, ppm)Assignment & Rationale
~172Amide Carbonyl (C=O): Typical chemical shift for an amide carbonyl carbon.
~155Carbamate Carbonyl (C=O): Characteristic shift for the BOC group carbonyl.[6]
~138Aromatic C (quaternary): The carbon of the phenyl ring bonded to the amide nitrogen.
~120 - 129Aromatic CH: Carbons of the phenyl ring.
~80BOC Quaternary C: The central carbon of the tert-butyl group.[6]
~51α-Carbon: The chiral carbon of the alanine residue.
~28BOC Methyl Carbons (CH₃): All three methyl carbons of the BOC group are equivalent.
~18Alanine Methyl Carbon (CH₃): The methyl group attached to the α-carbon.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Molecular Ion Peak: The primary confirmation of the compound's identity is the detection of the protonated molecule [M+H]⁺ at m/z 293.38 or the sodium adduct [M+Na]⁺ at m/z 315.36.

  • Fragmentation Analysis: The true power of MS lies in analyzing how the molecule breaks apart. The BOC group provides a highly characteristic fragmentation pathway.

MS_Fragmentation Figure 3: Predicted ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 293 Frag1 Loss of isobutylene (-56) m/z = 237 Parent->Frag1 - C₄H₈ Frag3 Loss of BOC group (-100) m/z = 193 Parent->Frag3 - C₅H₈O₂ Aniline Aniline fragment m/z = 93 Parent->Aniline Amide cleavage Frag2 Loss of CO₂ (-44) m/z = 193 Frag1->Frag2 - CO₂

Caption: Key fragmentation pathways for structural confirmation.

Expert Insight: The loss of 56 Da (isobutylene) is a classic fragmentation for BOC-protected amines, often followed by the loss of 44 Da (CO₂), leading to the deprotected amine fragment.[8] The observation of this sequential loss provides strong evidence for the presence and location of the BOC group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmide & Carbamate
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₃)
~1710C=O StretchCarbamate
~1680C=O Stretch (Amide I)Amide
~1530N-H Bend (Amide II)Amide
1600, 1490C=C BendsAromatic Ring

Trustworthiness: A key self-validating aspect of this multi-technique approach is the consistency of data. For example, the N-H and C=O groups identified by IR must correspond to the protons and carbons observed in the NMR spectra and the molecular weight determined by MS.

Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. Reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice.[][10]

Rationale for Method Selection:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which will effectively retain the moderately nonpolar analyte.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used to ensure elution of the analyte and any potential impurities with different polarities.[10]

  • Additive: A small amount of acid (e.g., 0.1% trifluoroacetic acid) is added to the mobile phase to protonate acidic silanols on the column and the analyte's amide groups, ensuring sharp, symmetrical peaks.

  • Detection: The phenyl group contains a strong chromophore, making UV detection at ~254 nm highly sensitive and appropriate.

Standard HPLC Protocol

Instrumentation: Standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation ~1 mg/mL in Acetonitrile/Water (50:50)

Data Interpretation: A pure sample should yield a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to calculate the purity (e.g., >98%). Any other peaks represent impurities, which could include unreacted BOC-L-alanine or aniline.

Conclusion

The structural analysis of N-Phenyl 2-(BOC-amino)propanamide requires a synergistic and methodical approach. The unambiguous assignment of its structure is achieved through the collective evidence provided by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. Each technique offers a unique and confirmatory perspective on the molecule's atomic connectivity and functional group composition. Furthermore, the implementation of a robust RP-HPLC method is indispensable for quantifying the compound's purity, a critical parameter for its application in pharmaceutical and chemical synthesis. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently and accurately characterize this important synthetic building block.

References

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Scholars Research Library. (2011). Synthesis, chemical characterization and preliminary biological evaluation of a new dipeptide analogue. Der Pharma Chemica, 3(3):174-188. Available at: [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • PubChem. (n.d.). N-phenyl-2-(propionylamino)benzamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-. Available at: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • PubChem. (n.d.). Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl-. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12012139
  • PubMed Central. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Available at: [Link]

  • NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate

Executive Summary This technical guide provides a comprehensive analysis of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate, a key intermediate in synthetic organic chemistry. More commonly known in laboratory set...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate, a key intermediate in synthetic organic chemistry. More commonly known in laboratory settings as N-α-Boc-Alanine anilide, this molecule serves as a fundamental building block in peptide synthesis and as a substrate in the development of enzyme inhibitors. This document elucidates the compound's core physicochemical properties, with a detailed focus on the theoretical calculation and experimental verification of its molecular weight. Furthermore, it outlines a robust synthetic protocol, methods for structural and purity validation, and a discussion of its primary applications, offering researchers and drug development professionals a holistic and actionable understanding of this important chemical entity.

Part 1: Chemical Identity and Structure Elucidation

A precise understanding of a molecule's structure is the bedrock of all subsequent chemical investigation. The systematic IUPAC name, tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate, provides a clear roadmap to its atomic arrangement.

  • Systematic Name (IUPAC): tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate

  • Common Name: N-α-Boc-L-Alanine anilide; Boc-Ala-NHPh (assuming the common L-stereoisomer)

  • Molecular Formula: C₁₄H₂₀N₂O₃

The structure is effectively an L-Alanine amino acid that has been modified at both its N-terminus and C-terminus. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and facile removal under acidic conditions.[1] The carboxyl group is converted to an anilide through an amide linkage with aniline.

Caption: Molecular structure of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate.

Part 2: Physicochemical Properties and Molecular Weight Determination

The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for verification of identity via mass spectrometry.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₃
Average Molecular Weight 264.32 g/mol
Monoisotopic Mass 264.1474 Da
Theoretical Calculation of Molecular Weight

The average molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances.

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Average Molecular Weight = 264.325 g/mol

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise mass is what is experimentally measured.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Pass the droplets through a heated capillary, causing the solvent to evaporate and leaving behind the charged analyte molecules.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Detection: Detect the ions and generate a mass spectrum.

Expected Result: The primary peak in the positive-ion mode ESI mass spectrum would correspond to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 265.1547. The observation of this ion with high mass accuracy (typically within 5 ppm) provides unequivocal confirmation of the compound's identity and molecular weight.

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Part 3: Synthesis and Quality Control

The synthesis of Boc-Ala-NHPh is a standard example of peptide coupling, a cornerstone reaction in medicinal chemistry and drug development.

Synthetic Pathway

The most direct and common route involves the coupling of commercially available N-Boc-L-alanine with aniline. This reaction requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the aniline. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a field-proven choice that minimizes side reactions and racemization.

Protocol: Synthesis of Boc-Ala-NHPh

  • Reactant Setup: In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir for 20 minutes to form the activated HOBt-ester.

  • Coupling: Add aniline (1.05 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Synthesis BocAla N-Boc-L-Alanine (1.0 eq) Reagents EDC (1.1 eq) HOBt (1.1 eq) DCM, 0°C to RT BocAla->Reagents Aniline Aniline (1.05 eq) Aniline->Reagents Product Boc-Ala-NHPh Reagents->Product

Caption: Synthetic workflow for Boc-Ala-NHPh via EDC/HOBt coupling.

Quality Control and Characterization

Post-synthesis, a panel of analytical techniques is required to confirm the structure and assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of each unique proton and carbon atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase C18 column with a water/acetonitrile gradient is typically used. Purity is assessed by the area percentage of the main product peak.

  • Mass Spectrometry (MS): As detailed previously, MS confirms the molecular weight, providing final validation of the product's identity.

Part 4: Applications in Research and Development

The utility of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate stems from its bifunctional nature as a protected amino acid derivative.

  • Peptide Synthesis: It serves as a ready-to-use building block. After its incorporation into a growing peptide chain, the Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA), revealing a new N-terminal amine ready for the next coupling step.[1]

  • Fragment-Based Drug Discovery: As a well-defined molecular fragment, it can be used in screening libraries to identify initial hits against biological targets like proteases or transferases.

  • Substrate for Enzyme Assays: The anilide bond can be a target for proteolytic enzymes. The molecule can be modified with reporter groups to create a substrate for assaying the activity of specific proteases.

Conclusion

tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate is a molecule of significant practical importance in the chemical sciences. Its well-defined structure, characterized by a molecular weight of 264.32 g/mol , and its straightforward synthesis make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in the complex workflows of peptide synthesis and drug discovery.

References

  • PubChem. (n.d.). tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Use of N-Phenyl 2-(BOC-amino)propanamide in Solid-Phase Peptide Synthesis

Abstract & Introduction Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics. However, the technique is not without its challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics. However, the technique is not without its challenges. Two persistent issues include the management of C-terminal functionality and the prevention of yield-destroying side reactions. One of the most notorious side reactions is the formation of diketopiperazine (DKP), a cyclic dipeptide that truncates the growing peptide chain and complicates purification.[1][2] This is particularly problematic when synthesizing sequences containing proline or other sterically unhindered amino acids at the C-terminus.[3][4]

Furthermore, modifying the C-terminus of a peptide from a standard carboxylic acid to an amide can significantly enhance its biological properties. C-terminal amidation neutralizes the negative charge, which can increase metabolic stability against proteases, improve receptor binding affinity, and more closely mimic the structure of native proteins where the peptide sequence is internal.[5][6]

This document introduces N-Phenyl 2-(BOC-amino)propanamide , a specialized, non-standard amino acid derivative, as a strategic tool to address both challenges simultaneously. By incorporating this building block as the initial unit in an SPPS protocol, researchers can introduce a stable N-phenyl amide at the C-terminus while strategically preventing the intramolecular cyclization that leads to DKP formation. This guide provides the scientific rationale, a detailed synthesis protocol for the reagent itself, and a comprehensive SPPS protocol for its application.

Scientific Rationale & Core Concepts

The Challenge of Diketopiperazine (DKP) Formation

DKP formation is an intramolecular side reaction that occurs at the dipeptidyl-resin stage. After the deprotection of the second amino acid's N-terminus, the newly liberated free amine can act as a nucleophile, attacking the ester linkage that anchors the C-terminal amino acid to the solid support. This attack results in the cleavage of the dipeptide from the resin as a stable, six-membered cyclic diketopiperazine.[2][7] The result is a significant loss of yield, which can be difficult to diagnose as the cleaved DKP is simply washed away, a phenomenon known as "traceless" DKP formation.[1]

DKP_Formation cluster_resin Dipeptide on Resin cluster_cyclization Intramolecular Attack cluster_products Products Resin_Bound Resin-Linker-O-C(=O)-CHR1-NH-C(=O)-CHR2-NH2 Transition Nucleophilic attack by terminal amine Resin_Bound->Transition Deprotection (e.g., Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) Cleaved from Resin Transition->DKP Cleavage Resin Resin-Linker-OH Transition->Resin

Figure 1: Mechanism of Diketopiperazine (DKP) Formation.
N-Phenyl 2-(BOC-amino)propanamide as a Solution

The structure of N-Phenyl 2-(BOC-amino)propanamide is rationally designed to physically and electronically obstruct the DKP formation pathway. It is essentially a BOC-protected Alanine residue where the C-terminal carboxyl group has been converted to an N-phenyl amide.

When this molecule is used as the first unit in SPPS, the C-terminus of the peptide is anchored via the alanine side chain or, more commonly, the entire molecule is coupled to an amine-functionalized resin. The critical feature is that the amide bond at the C-terminus now has a bulky phenyl group attached to the nitrogen atom. This N-phenyl group introduces significant steric hindrance, preventing the backbone nitrogen of the second amino acid from achieving the necessary conformation to attack the amide carbonyl. This effectively shuts down the intramolecular cyclization pathway.

DKP_Prevention cluster_resin Modified Dipeptide on Resin cluster_cyclization Intramolecular Attack Blocked cluster_products Desired Outcome Resin_Bound Resin-NH-C(=O)-CH(CH3)-NH-C(=O)-CHR2-NH2 (N-Phenyl group on C-terminal amide) Blocked Steric Hindrance from N-Phenyl Group Resin_Bound->Blocked Deprotection Linear_Peptide Stable Linear Peptide Chain (Proceeds to next coupling) Blocked->Linear_Peptide No Cyclization

Figure 2: Steric hindrance from the N-Phenyl group prevents DKP formation.

Protocol: Synthesis of N-Phenyl 2-(BOC-amino)propanamide

This protocol describes the solution-phase synthesis of the title reagent from commercially available starting materials.

Materials & Reagents
  • N-BOC-L-Alanine

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Step-by-Step Synthesis Procedure
  • Dissolution: In a round-bottom flask, dissolve N-BOC-L-Alanine (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of amino acid).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 10-15 minutes. This pre-activation step generates the highly reactive HOBt ester.[8]

  • Coupling: Add aniline (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-BOC-L-Alanine is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This acid/base wash removes excess reagents and byproducts.[8]

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-Phenyl 2-(BOC-amino)propanamide. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ReagentEquivalentsPurpose
N-BOC-L-Alanine1.0Amino acid starting material
Aniline1.1Forms the N-phenyl amide
HATU1.1Coupling reagent (activates carboxyl)
DIPEA2.5Non-nucleophilic base
DMF-Reaction solvent
Table 1: Reagent stoichiometry for the synthesis of N-Phenyl 2-(BOC-amino)propanamide.

Protocol: Application in Solid-Phase Peptide Synthesis

This protocol details the incorporation of N-Phenyl 2-(BOC-amino)propanamide as the C-terminal residue in a standard BOC-SPPS workflow.

Materials & Reagents
  • Aminomethyl (AM) or other suitable amine-functionalized resin

  • Synthesized N-Phenyl 2-(BOC-amino)propanamide

  • Standard BOC-protected amino acids for subsequent couplings

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[9]

  • DIPEA

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • DMF, peptide synthesis grade

  • Piperidine (for optional capping step if using Fmoc chemistry principles)

  • Acetic Anhydride (for capping)

  • Standard SPPS reaction vessel and shaker

SPPS Workflow

SPPS_Workflow Start Start: Amine-functionalized Resin Step1 1. Coupling of N-Phenyl 2-(BOC-amino)propanamide Start->Step1 Wash1 2. Wash (DMF, DCM) Step1->Wash1 Capping 3. Optional: Capping (Acetic Anhydride) Wash1->Capping Wash2 4. Wash (DMF, DCM) Capping->Wash2 Step2 5. BOC Deprotection (TFA in DCM) Wash2->Step2 Wash3 6. Wash & Neutralization (DCM, DIPEA/DMF) Step2->Wash3 Step3 7. Couple Next BOC-AA (e.g., HBTU/HOBt) Wash3->Step3 Loop Repeat Steps 4-7 for each amino acid Step3->Loop Loop->Wash3 Next Cycle Cleavage Final Cleavage & Deprotection (e.g., HF) Loop->Cleavage Final Cycle End Purified Peptide with C-Terminal N-Phenyl Amide Cleavage->End

Sources

Application

Application Note: N-Phenyl 2-(BOC-amino)propanamide as a Versatile Chiral Scaffold

Executive Summary & Strategic Utility N-Phenyl 2-(BOC-amino)propanamide (also known as Boc-Ala-NHPh ) acts as a "privileged scaffold" in asymmetric synthesis and medicinal chemistry. Structurally, it combines a chiral am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-Phenyl 2-(BOC-amino)propanamide (also known as Boc-Ala-NHPh ) acts as a "privileged scaffold" in asymmetric synthesis and medicinal chemistry. Structurally, it combines a chiral amino acid backbone (Alanine) with an N-phenyl amide moiety. This specific architecture serves three critical functions in modern drug development:

  • Chiral Resolution Standard: It is a benchmark substrate for validating enantioselective separation on polysaccharide-based chiral stationary phases (CSPs).

  • C-H Activation Substrate: The N-phenyl amide acts as a monodentate directing group (DG), facilitating Palladium-catalyzed ortho-functionalization of the aromatic ring, a key strategy for late-stage diversification of drug candidates.

  • Peptidomimetic Precursor: It serves as a stable, protected building block for fragment-based drug discovery (FBDD), particularly in the synthesis of protease inhibitors.

This guide provides a validated, scalable synthesis protocol, a method for enantiomeric excess (ee) determination via HPLC, and a workflow for its use in C-H activation.

Chemical Profile

ParameterSpecification
IUPAC Name tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate
Common Name Boc-L-Alanine anilide
CAS Number 60756-56-1 (S-isomer)
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Chirality L-Enantiomer (S-configuration) derived from L-Alanine
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Protocol A: Scalable Synthesis (Mixed Anhydride Method)

While carbodiimide couplings (EDC/HOBt) are common, they often suffer from purification difficulties on a kilogram scale. The Mixed Anhydride Method using isobutyl chloroformate (IBCF) is preferred for this scaffold because it allows for rapid reaction rates at low temperatures, minimizing racemization—a critical factor when maintaining the integrity of the chiral center at C2.

Materials
  • Substrate: Boc-L-Alanine (1.0 equiv)

  • Amine: Aniline (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.05 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DCM

  • Workup: 5% Citric Acid, 5% NaHCO₃, Brine

Step-by-Step Methodology
  • Activation (The Critical Step):

    • Dissolve Boc-L-Alanine (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

    • Cool the solution to -15°C using an ethylene glycol/dry ice bath. Note: Temperature control is vital. Exceeding -5°C during activation promotes urethane byproduct formation.

    • Add NMM (10.5 mmol) followed by the dropwise addition of IBCF (10.5 mmol). Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[1]

  • Coupling:

    • Add Aniline (10 mmol) dropwise to the cold mixture.

    • Maintain temperature at -15°C for 30 minutes, then allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup & Isolation:

    • Evaporate THF under reduced pressure. Redissolve residue in Ethyl Acetate (EtOAc).

    • Sequential Washing:

      • 5% Citric Acid (removes unreacted aniline).

      • Water.[2]

      • 5% NaHCO₃ (removes unreacted Boc-Ala).

      • Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Crystallize from EtOAc/Hexanes to yield white needles.

Workflow Visualization

SynthesisWorkflow Start Boc-L-Alanine (Solubilization) Activation Activation (-15°C) + IBCF / NMM Start->Activation N2 atm Intermediate Mixed Anhydride Intermediate Activation->Intermediate 15 min Coupling Coupling + Aniline Intermediate->Coupling Nucleophilic Attack Workup Acid/Base Wash Purification Coupling->Workup Warm to RT Product Pure Boc-Ala-NHPh (>98% ee) Workup->Product Crystallization

Figure 1: Mixed Anhydride Synthesis Workflow ensuring racemization control.

Protocol B: Quality Control & Chiral Validation

Before using the scaffold in downstream applications, the enantiomeric excess (ee) must be validated. The N-phenyl group provides excellent UV absorption, making this molecule ideal for HPLC analysis.

Analytical Method: Chiral HPLC
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C

Acceptance Criteria:

  • Retention Time (S-isomer): ~9.2 min (Major peak)

  • Retention Time (R-isomer): ~11.5 min (Trace impurity)

  • Target ee: >99.0%

Protocol C: Application in Pd-Catalyzed C-H Activation

This is the advanced application. The amide oxygen serves as a Directing Group (DG) to guide a Palladium catalyst to the ortho-position of the phenyl ring. This allows for the installation of halides, alkyls, or acyl groups without pre-functionalization.

Reaction Mechanism

The Pd(II) species coordinates to the amide oxygen, bringing the metal into proximity with the ortho-C-H bond of the aniline ring. Following C-H activation (palladation), the cycle proceeds through oxidative addition and reductive elimination.

Standard Operating Procedure (Ortho-Iodination)
  • Setup: In a sealed tube, combine:

    • Boc-Ala-NHPh (0.2 mmol)

    • Pd(OAc)₂ (5 mol%)

    • N-Iodosuccinimide (NIS) (1.2 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Toluene (2 mL)

  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Catalytic Cycle Visualization

CH_Activation Substrate Boc-Ala-NHPh (Substrate) Coordination Pd(II)-Amide Coordination Substrate->Coordination + Pd(OAc)2 Activation C-H Activation (Palladacycle) Coordination->Activation - AcOH Oxidation Oxidative Addition (Pd-IV Species) Activation->Oxidation + NIS Elimination Reductive Elimination (C-I Bond Formation) Oxidation->Elimination Product Ortho-Iodo Product + Pd(II) Regen Elimination->Product Product->Coordination Catalyst Turnover

Figure 2: Pd(II)/Pd(IV) Catalytic Cycle for amide-directed ortho-functionalization.

Troubleshooting & Expert Tips

  • Racemization Alert: If the ee drops below 95% during synthesis, ensure the activation time (Step 1 of Protocol A) does not exceed 15 minutes and the temperature stays strictly below -10°C. Prolonged activation generates oxazolones, which racemize rapidly.

  • Solubility Issues: If the product oils out during crystallization, add a seed crystal or scratch the flask surface. The N-phenyl ring adds lipophilicity, making hexanes a strong anti-solvent.

  • C-H Activation Yield: If conversion is low, add 1.0 equiv of PivOH (Pivalic acid). It acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step.

References

  • Anderson, G. W., et al. (1967). "The use of esters of N-hydroxysuccinimide in peptide synthesis." Journal of the American Chemical Society. (Foundational coupling chemistry).

  • Chen, X., et al. (2009). "Palladium-Catalyzed Intermolecular Directed C-H Amidation of Aromatic Ketones." Journal of the American Chemical Society. (Mechanistic basis for amide-directed C-H activation).

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. (Advanced mechanistic insights).

  • Sigma-Aldrich Technical Library. "Chiral HPLC Application Note: Separation of Amide Derivatives." (Validation of Chiralpak AD-H utility).

  • BOC Sciences. "Protocol for Synthesis of N-Boc-p-phenylenediamine and derivatives." (General handling of Boc-aniline derivatives).

Sources

Method

HPLC purification of peptides containing "N-Phenyl 2-(BOC-amino)propanamide"

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry and drug discovery. It addresses the specific challenges of purifying semi-hydrophobic, acid-sensitive intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry and drug discovery. It addresses the specific challenges of purifying semi-hydrophobic, acid-sensitive intermediates like N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-Anilide).

Executive Summary

The purification of N-Phenyl 2-(BOC-amino)propanamide presents a "dual-constraint" challenge in chromatography:

  • Hydrophobicity: The C-terminal N-Phenyl (anilide) group significantly increases retention on C18 stationary phases compared to standard amides, often requiring high organic content for elution.

  • Acid Sensitivity: The N-terminal Boc (tert-butyloxycarbonyl) group is acid-labile. While generally stable to brief exposure in 0.1% Trifluoroacetic acid (TFA), prolonged exposure during fraction collection and concentration can lead to autocatalytic deprotection (loss of Boc), destroying the product.

This guide details a "Neutralize-on-Collection" protocol that utilizes standard TFA-based ion pairing for peak sharpness while mitigating deprotection risks, ensuring >98% purity and yield.

Chemical Context & Solubility Strategy

The Target Molecule
  • Core Structure: Boc-Ala-NH-Ph (Alanine anilide protected by Boc).

  • Chromophores: The N-Phenyl group provides strong UV absorption at 254 nm , allowing detection with higher specificity than the standard peptide bond wavelength (214 nm).

  • Physicochemical Profile:

    • LogP: Elevated (Hydrophobic).

    • Solubility: Low in water; High in ACN, MeOH, DMF, DMSO.

Pre-Purification Sample Preparation

Attempting to dissolve this hydrophobic intermediate in pure water or low-organic mobile phase will result in column fouling or precipitation.

Recommended Dissolution Protocol:

  • Primary Solvent: Dissolve the crude solid in a minimal volume of DMF (Dimethylformamide) or DMSO . These solvents disrupt aggregation.

  • Dilution: Dilute the solution with 50% Aqueous Acetonitrile until the total injection volume is reached.

    • Ratio: Aim for 1 part DMF to 4 parts Mobile Phase A/B mix.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind hydrophobic peptides).

Method Development: The "Safe-Acid" Approach

Column Selection

While C18 is the default, the aromatic N-Phenyl group allows for alternative selectivity using Phenyl-based columns if C18 fails to resolve impurities.

Column TypeRecommendationRationale
C18 (Octadecyl) Primary Choice Excellent stability and resolution. Choose a "wide pore" (300Å) if the peptide is >20 residues; standard 100Å is sufficient for the Boc-Ala-Anilide fragment.
Phenyl-Hexyl Alternative Exploits

interactions with the N-Phenyl group. Useful if the impurity profile contains non-aromatic contaminants.
C8 (Octyl) Optimization Use if the peptide is retained too strongly (>60% B) on C18, to reduce run times.
Mobile Phase Selection

The Critical Decision: TFA vs. Ammonium Acetate.

  • 0.1% TFA (pH ~2): Provides the sharpest peaks (ion-pairing). Risk: Boc deprotection if left in solution.[1]

  • 10mM Ammonium Acetate (pH 6.8): Safer for Boc. Risk: Broader peaks, lower resolution.[2]

Decision: Use 0.1% TFA for resolution, but implement the Neutralization Protocol (Section 4) to protect the Boc group.

Detailed Purification Protocol

Step 1: System Setup
  • Mobile Phase A: Water + 0.1% TFA (v/v)[3][4]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA (v/v)[3]

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)

  • Detection: 254 nm (Primary - targets Anilide), 214 nm (Secondary - targets amide bonds).

Step 2: Gradient Strategy

Due to the N-Phenyl group, the molecule will elute later than standard peptides.

  • Scouting Gradient: 5% B to 95% B over 20 minutes.

  • Focused Gradient (Typical): If the peak elutes at 60% B, set the gradient to 40% B to 70% B over 20 minutes . Shallow gradients (1-1.5% B/min) maximize separation of closely eluting hydrophobic impurities.

Step 3: The "Neutralize-on-Collection" Workflow (Critical)

To prevent acid-catalyzed removal of the Boc group after collection:

  • Prepare Collection Tubes: Add 0.5 mL of 50 mM Ammonium Bicarbonate (NH4HCO3) or 0.1% Pyridine to the bottom of the fraction collection tubes before starting the run.

  • Mechanism: As the acidic TFA-containing fraction drops into the tube, it is immediately buffered to pH 5-6, stopping the deprotection reaction.

  • Post-Run: Flash freeze fractions immediately in liquid nitrogen. Do not leave them in the fraction collector at room temperature.

Step 4: Lyophilization
  • Lyophilize immediately.[1][3]

  • Avoid Rotary Evaporation: The heat (water bath) combined with concentrating TFA is the #1 cause of Boc loss.

Visualization: Workflow Logic

PurificationWorkflow Start Crude Boc-Ala-Anilide Solubility Dissolve in DMF/DMSO Dilute w/ 50% ACN Start->Solubility Filter Filter 0.22 µm PTFE Solubility->Filter Decision Check Impurity Profile (Analytical Run) Filter->Decision RouteA Standard: C18 Column 0.1% TFA Mobile Phase Decision->RouteA Standard Profile RouteB Alternative: Phenyl-Hexyl Ammonium Acetate (pH 6.5) Decision->RouteB Poor Resolution or High Acid Sensitivity Purification Preparative HPLC Gradient: 40-70% B RouteA->Purification RouteB->Purification Collection CRITICAL STEP: Collect into NH4HCO3 Buffer Purification->Collection Elution Workup Flash Freeze & Lyophilize Collection->Workup Final Pure Boc-Peptide (>98% Purity) Workup->Final

Caption: Logic flow for the purification of acid-sensitive hydrophobic peptides, emphasizing the critical neutralization step.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peaks / Doublets Rotamers (common in Proline/Anilides)Run the column at 50°C-60°C . Heat speeds up rotamer interconversion, merging the peaks.
Peak Tailing Hydrophobic interaction with silanolsAdd 1-5% Isopropanol to Mobile Phase B to improve mass transfer.
Mass Spec: [M-100] Peak Loss of Boc Group (-100 Da)Acid hydrolysis occurred. Ensure fractions are neutralized immediately or switch to Ammonium Acetate buffer.
Precipitation on Column Sample insoluble in Mobile Phase AReduce injection volume or increase the initial %B in the gradient (start at 20% B instead of 5%).

References

  • Boc Stability in HPLC

    • Title: Stability of the Boc Protecting Group: A Compar
    • Source: BenchChem.[2][3][4][5]

  • Hydrophobic Peptide Purification

    • Title: Designing Purific
    • Source: The Nest Group.
    • URL:[Link]

  • General Peptide Isolation

    • Title: Peptide Isolation – Method Development Consider
    • Source: Waters Corpor
    • URL:[Link]

  • Boc-Ala-OH Properties

    • Title: An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH.
    • Source: BenchChem.[2][3][4][5]

Sources

Application

Synthesis of dipeptides using "N-Phenyl 2-(BOC-amino)propanamide"

Application Note: High-Fidelity Synthesis of C-Terminal Anilide Dipeptides Executive Summary This guide details the synthesis of biologically active dipeptide anilides using N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of C-Terminal Anilide Dipeptides

Executive Summary

This guide details the synthesis of biologically active dipeptide anilides using N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHPh) as the primary acceptor scaffold.[1][2] Peptide anilides are critical motifs in medicinal chemistry, serving as chromogenic protease substrates and metabolically stable peptidomimetics.[1][2]

The protocol addresses the specific chemical challenges posed by the anilide cap:

  • Nucleophilicity Modulation: The electron-withdrawing

    
    -phenyl group reduces the nucleophilicity of the adjacent 
    
    
    
    -amine after deprotection, requiring optimized coupling conditions.[2]
  • Racemization Control: Preserving the stereochemistry of the alanine residue during the deprotection and neutralization steps.

  • Purification Efficiency: Leveraging the hydrophobicity of the phenyl ring for simplified workup.

Chemical Context & Mechanism

The Reagent: N-Phenyl 2-(BOC-amino)propanamide is effectively Boc-Alanine-Anilide .[1][2]

  • Formula:

    
    
    
  • Role: C-terminal building block (Acceptor).[1][2]

The synthesis strategy involves a two-stage "Deprotect-Couple" cycle.[1][2][3][4][5] Unlike standard solid-phase synthesis (SPPS), solution-phase synthesis is recommended here to monitor the conversion of the sterically and electronically deactivated amine.

Reaction Pathway (Graphviz Visualization)

PeptideSynthesis Start Boc-Ala-NHPh (Starting Material) Deprotection Step 1: Acidolysis (4M HCl/Dioxane) Start->Deprotection - Boc group Intermediate H-Ala-NHPh • HCl (Amine Salt) Deprotection->Intermediate Precipitation Activation Step 2: Activation (PG-AA-OH + HATU/DIPEA) Intermediate->Activation Neutralization Product PG-AA-Ala-NHPh (Target Dipeptide) Activation->Product Amide Bond Formation

Figure 1: Workflow for the conversion of Boc-Ala-NHPh into a dipeptide.[1][2] The process emphasizes the isolation of the intermediate salt to ensure purity.

Experimental Protocols

Protocol A: Boc-Deprotection (HCl/Dioxane Method)

Rationale: We utilize HCl in Dioxane rather than TFA. The resulting hydrochloride salt of the alanine anilide usually precipitates directly from ether, avoiding the hygroscopic oils often seen with TFA salts. This ensures a stoichiometric starting point for the next coupling.

Materials:

  • N-Phenyl 2-(BOC-amino)propanamide (1.0 eq)[1][2]

  • 4M HCl in 1,4-Dioxane (10.0 eq)[1][2]

  • Diethyl Ether (anhydrous)[1][2]

  • Dichloromethane (DCM)[1][2][3][6]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Boc-Ala-NHPh in a minimal volume of DCM (approx. 2 mL).

  • Acidolysis: Add 2.5 mL of 4M HCl/Dioxane (10 mmol) dropwise at 0°C.

  • Reaction: Remove ice bath and stir at room temperature for 45–60 minutes.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][2] The starting material (

      
      ) should disappear; the product will stay at the baseline.
      
  • Precipitation: Slowly add 20 mL of cold anhydrous diethyl ether while stirring rapidly. A white precipitate (H-Ala-NHPh[1][2] • HCl) should form.[1][2]

  • Isolation: Filter the solid under nitrogen or argon.[2] Wash the cake 3x with cold ether to remove residual Boc byproducts (tert-butyl chloride/alcohol).[2]

  • Drying: Dry under high vacuum for 2 hours. Yield is typically quantitative. [1]

Protocol B: Peptide Coupling (HATU Activation)

Rationale: The free amine (


) is less nucleophilic than a standard alkyl amine due to the inductive effect of the phenyl amide.[2] Standard EDC/HOBt coupling may be sluggish.[1][2] HATU  is chosen for its high reactivity, driving the reaction to completion and minimizing racemization of the incoming amino acid.

Materials:

  • H-Ala-NHPh[1][2] • HCl (Intermediate from Protocol A, 1.0 eq)

  • Protected Amino Acid (PG-AA-OH, e.g., Boc-Phe-OH, Z-Gly-OH) (1.1 eq)[1][2]

  • HATU (1.1 eq)[1][2]

  • HOAt (0.1 eq, optional additive for chiral preservation)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1][2][7]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the incoming amino acid (PG-AA-OH, 1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Stir for 2 minutes.

  • Neutralization: Add 1.0 eq of DIPEA to the activation mixture. The solution should turn slightly yellow.

  • Addition: Add the H-Ala-NHPh • HCl salt (1.0 mmol) to the reaction vessel.

  • Base Adjustment: Immediately add the remaining 2.0 eq of DIPEA.

    • Critical: The pH must be basic (approx. pH 8–9 on wet paper) to keep the anilide amine reactive.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with EtOAc (50 mL).[1][2]

    • Wash sequentially with:

      • 10% Citric Acid (2x) – Removes excess DIPEA and unreacted amine.[1][2]

      • Saturated NaHCO₃ (2x) – Removes unreacted acid and HOBt/HOAt byproducts.[1][2]

      • Brine (1x).

    • Dry over MgSO₄ and concentrate.[1][2]

Optimization & Troubleshooting

Coupling Reagent Selection Matrix

The choice of coupling reagent significantly impacts yield and purity when working with anilide acceptors.

Reagent SystemReactivityRacemization RiskRecommended For
HATU / DIPEA HighLowStandard Protocol. Best for sterically hindered or deactivated amines.[1][2]
EDC / HOBt ModerateVery LowScalable synthesis (>5g).[1][2] Slower reaction times (overnight).
PyBOP / NMM HighModerateAlternative if HATU byproducts are difficult to remove.[1][2]
IBCF (Mixed Anhydride) HighHighAvoid. High risk of racemization with this substrate.[1][2]
Racemization Control

While the Alanine in the scaffold is the amine component (and thus less prone to racemization than the carboxyl component), the basic conditions required to neutralize the salt can induce epimerization if prolonged.

  • Mitigation: Use Collidine (TMP) instead of DIPEA if racemization is observed.[2] Collidine is a weaker base that is sufficient to neutralize the salt but less likely to abstract the

    
    -proton.
    

References

  • Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (Foundational text on coupling strategies).

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • PubChem. (2023).[1][2] Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl- (Compound Summary). [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of "tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate" for reactions

Subject: Improving solubility of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate Molecule ID: Boc-Ala-NHPh (Boc-Alanine Anilide) The Molecule & The Problem Why are you struggling to dissolve this? You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving solubility of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate Molecule ID: Boc-Ala-NHPh (Boc-Alanine Anilide)

The Molecule & The Problem

Why are you struggling to dissolve this? You are likely encountering resistance not because the molecule is purely "insoluble," but because it forms a robust intermolecular hydrogen-bonding network .[1]

  • The Structure: The molecule contains two key hydrogen bond donors/acceptors: the carbamate (Boc) and the anilide (Phenyl-Amide).

  • The Interaction: The planar phenyl ring encourages

    
    -
    
    
    
    stacking, while the amide bonds align to form a rigid crystal lattice similar to a
    
    
    -sheet in proteins.
  • The Result: Standard solvents like Ethanol or cold Ethyl Acetate often fail to break these lattice forces, leading to gels or suspension rather than true solution.

Solvent Selection Matrix

Use this table to select the correct solvent system based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Note
Polar Aprotic DMF / DMAc ⭐⭐⭐⭐⭐ (Excellent)Reaction Medium (Coupling, SNAr)Best Choice. Breaks H-bonds effectively. Difficult to remove (high BP).
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Biological Assays / NMRHard to remove. Use only if necessary.
Chlorinated DCM / Chloroform ⭐⭐⭐⭐ (Good)Synthesis / TransportGood solubility but poor for heating (>40°C).
Ethers THF / 1,4-Dioxane ⭐⭐⭐ (Moderate)Hydrogenation / DeprotectionMay require mild heating (30-40°C) to initiate dissolution.
Esters Ethyl Acetate ⭐⭐ (Variable)Workup / ExtractionSoluble when hot ; often crystallizes upon cooling (Good for purification).
Alcohols MeOH / EtOH ⭐ (Poor)CrystallizationRisk of gel formation. Use only as a co-solvent.
Non-Polar Hexanes / Pentane ❌ (Insoluble)PrecipitationUse this to force the product out of solution.

Troubleshooting Guides (FAQ)

Scenario A: "The solid turned into a gel in Ethanol/Methanol."

Cause: Alcohols are hydrogen bond donors. Instead of dissolving the Boc-Ala-NHPh, they participate in the H-bonding network, swelling the solid into a gel. Solution:

  • Do not add more alcohol.

  • Add a small volume of DCM (Dichloromethane) or Acetone until the gel breaks.

  • Apply gentle heat (40°C).

  • Prevention: Always dissolve the compound in a minimal amount of DCM or THF first, then dilute with the alcohol if required.

Scenario B: "I need to run a reaction, but it won't dissolve in the reagents."

Cause: Reagents like amines or mild bases are often poor solvents for hydrophobic anilides. Solution:

  • The "Stock Solution" Method: Dissolve your Boc-Ala-NHPh in a minimal volume of DMF (Dimethylformamide) .

    • Ratio: 100 mg compound : 0.2 mL DMF.

  • Add this concentrated solution dropwise to your main reaction vessel.

  • Note: If your reaction is sensitive to DMF, use THF (Tetrahydrofuran), but ensure it is anhydrous.

Scenario C: "I cannot remove the solvent (Oil formation)."

Cause: You used a high-boiling solvent (DMF/DMSO) or the compound is trapping solvent in an amorphous state. Solution (Trituration Protocol):

  • Evaporate the bulk solvent as much as possible.

  • Dissolve the resulting oil in a small amount of Diethyl Ether or Ethyl Acetate .

  • Slowly add Hexanes (or Pentane) while stirring rapidly.

  • A white solid should precipitate. Filter this solid to obtain the clean, dry powder.

Visual Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent for your specific step.

SolubilityLogic Start Start: Select Goal Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_Purify Goal: Purification/Workup Start->Goal_Purify Goal_Anal Goal: Analysis (NMR/HPLC) Start->Goal_Anal Temp_Check Is Heat Allowed? Goal_Rxn->Temp_Check Method_Cryst Crystallization? Goal_Purify->Method_Cryst Solv_DMSO Use DMSO-d6 (Breaks Aggregates) Goal_Anal->Solv_DMSO Solv_DMF Use DMF or NMP (High Solubility) Temp_Check->Solv_DMF Yes (>50°C) Solv_DCM Use DCM or THF (Easy Removal) Temp_Check->Solv_DCM No (<40°C) Solv_EtOAc Dissolve in Hot EtOAc Cool to precipitate Method_Cryst->Solv_EtOAc Yes Solv_Trit Dissolve in min. DCM Add Hexanes Method_Cryst->Solv_Trit No (Precipitation)

Caption: Decision tree for selecting the optimal solvent based on experimental constraints (Temperature, Removal, Methodology).

Workflow 2: Removal of High-Boiling Solvents (DMF/DMSO)

If you used DMF to dissolve the compound, follow this extraction protocol to remove it.

Extraction Step1 Reaction Mixture (in DMF) Step2 Dilute with Ethyl Acetate (10x Vol) Step1->Step2 Step3 Wash 3x with Water or LiCl (5%) Step2->Step3 Step4 Organic Layer Contains Product Step3->Step4 Top Layer Step5 Aqueous Layer Contains DMF Step3->Step5 Bottom Layer

Caption: Standard aqueous workup protocol to remove DMF/DMSO and recover Boc-Ala-NHPh in Ethyl Acetate.

Advanced Protocols

Protocol: "The Hot-Start Method" for Coupling Reactions

If your Boc-Ala-NHPh is an intermediate that needs to react further (e.g., alkylation of the nitrogen), use this method to ensure homogeneity.

  • Preparation: Weigh the Boc-Ala-NHPh into a round-bottom flask.

  • Solvation: Add anhydrous THF (Tetrahydrofuran).

    • Concentration: 0.1 M (approx 28 mg/mL).

  • Activation: Heat the mixture to 45°C in an oil bath.

    • Observation: The cloudy suspension should turn clear.

  • Cooling: Allow the solution to cool to Room Temperature (RT).

    • Critical: If crystals reform immediately, add 10% volume of DMF .

  • Reaction: Add your reagents (Base, Electrophile) immediately while stirring.

References

  • BenchChem. (2025).[2] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545705, tert-butyl N-(1-oxopropan-2-yl)carbamate. PubChem.[3]

  • Sigma-Aldrich. (2025). Boc-Ala-OH Product Specification and Solubility Data. Merck KGaA.

  • Organic Chemistry Portal. (2025). Protection of Amino Groups: Boc-Protected Amines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Structural Elucidation of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate

Common Name: Boc-Alanine Anilide (Boc-Ala-NHPh) CAS: 4248-19-5 (Analogous/Related) Content Type: Technical Comparison & Protocol Guide Executive Summary This guide provides a technical comparison of NMR acquisition strat...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Boc-Alanine Anilide (Boc-Ala-NHPh) CAS: 4248-19-5 (Analogous/Related) Content Type: Technical Comparison & Protocol Guide

Executive Summary

This guide provides a technical comparison of NMR acquisition strategies for tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate , a protected amino acid derivative frequently used as a model for peptide folding and a chiral standard in medicinal chemistry.

The Analytical Challenge: The structural characterization of Boc-Ala-NHPh presents a specific spectroscopic hazard: Signal Coalescence . In standard non-polar solvents (CDCl₃), the intense singlet of the tert-butyl (Boc) group often obscures the diagnostic methyl doublet of the alanine side chain. Furthermore, the two amide protons (carbamate and anilide) exhibit solvent-dependent exchange rates that can lead to signal disappearance.

This guide compares two primary solvent systems—Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and validates the structure using 2D HSQC methodologies.

Comparative Analysis: Solvent Systems & Signal Resolution

Method A: The Standard Approach (CDCl₃)

Chloroform-d is the default solvent for lipophilic protected peptides due to excellent solubility and low viscosity. However, for Boc-Ala-NHPh, it presents distinct limitations.

  • Mechanism: In CDCl₃, the amide protons (NH) often participate in intermolecular hydrogen bonding or rapid exchange, leading to broad, undefined peaks.

  • The "Methyl Masking" Effect: The Boc group resonates at

    
     ppm. The alanine methyl group (
    
    
    
    -CH₃) resonates at
    
    
    ppm. In CDCl₃, these signals frequently overlap, making it impossible to confirm the alanine moiety's integrity or integrate the methyl doublet accurately.
  • Verdict: Suitable for assessing purity (aromatic region) but insufficient for full structural assignment .

Method B: The High-Resolution Alternative (DMSO-d₆)

DMSO-d₆ is a polar aprotic solvent that disrupts intermolecular hydrogen bonding, stabilizing the molecule in a specific conformation.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the amide protons. This dramatically sharpens the NH signals and slows their exchange rate.

  • Resolution of Overlap: In DMSO, the Boc singlet typically shifts upfield (

    
     ppm), while the alanine methyl doublet shifts distinctly (
    
    
    
    ppm). This separation allows for precise integration (9:3 ratio).
  • Coupling Visibility: The "locked" carbamate NH proton often reveals a doublet coupling (

    
     Hz) to the 
    
    
    
    -CH proton, providing definitive connectivity data that is lost in CDCl₃.
  • Verdict: Superior for structural proof , stereochemical assignment, and amide identification.

Summary Data Table: Chemical Shift Comparison
MoietyProton TypeExpected

(CDCl₃) [ppm]
Expected

(DMSO-d₆) [ppm]
Signal Morphology (DMSO)
Boc

-Butyl (9H)
1.44 (Singlet)1.37 - 1.39Sharp Singlet
Alanine

-CH₃ (3H)
1.42 (Obscured) 1.22 - 1.26Distinct Doublet (

Hz)
Alanine

-CH (1H)
4.30 - 4.50 (Broad)4.10 - 4.25Multiplet (Quintet-like)
Carbamate Boc-NH (1H)5.00 (Broad/Weak)6.90 - 7.10Sharp Doublet (

Hz)
Anilide Ph-NH (1H)8.50 - 9.00 (Broad)9.80 - 10.00Sharp Singlet
Phenyl Ar-H (5H)7.10 - 7.607.00 - 7.60Multiplet

Experimental Protocols

Synthesis Context (Brief)

To ensure the validity of the sample being analyzed: The compound is typically synthesized via mixed anhydride or carbodiimide coupling (EDC/HOBt) of Boc-Ala-OH with Aniline .

  • Purification: Silica gel flash chromatography (Hexane/EtOAc).

  • Drying: Sample must be dried under high vacuum (< 1 mbar) for 4 hours to remove trace H₂O, which interferes with the amide region in NMR.

NMR Sample Preparation

Objective: Prevent concentration-dependent aggregation which broadens amide signals.

  • Mass: Weigh 5.0 – 8.0 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule-sealed solvent to minimize water content (

      
       ppm in DMSO).
      
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Tube: Transfer to a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1H) or hsqcetgp (2D HSQC).

  • Temperature: 298 K (25°C). Note: If amide peaks are still broad, elevate T to 310 K.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the intense Boc methyls for accurate integration.

  • Scans (NS): 16 (1H) or 8 (HSQC).

Structural Validation Logic (Visualization)

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the decision process for selecting the correct solvent and technique based on the specific spectral ambiguity encountered.

NMR_Workflow Start Start: Boc-Ala-NHPh Sample Solvent_CDCl3 Step 1: 1H NMR in CDCl3 Start->Solvent_CDCl3 Check_Overlap Decision: Are Methyls Overlapping? Solvent_CDCl3->Check_Overlap Result_Poor Ambiguous Structure (Boc/Ala-Me overlap) Check_Overlap->Result_Poor Yes (1.4 ppm region) Final_Structure Confirmed Structure (Connectivity Established) Check_Overlap->Final_Structure No (Rare) Switch_Solvent Step 2: Switch to DMSO-d6 Result_Poor->Switch_Solvent Analyze_DMSO Analyze DMSO Spectrum: 1. Check Ala-Me (1.25 ppm) 2. Check NH Doublet Switch_Solvent->Analyze_DMSO Validation_HSQC Step 3: 2D HSQC Validation (Correlate Proton to Carbon) Analyze_DMSO->Validation_HSQC Confirm Connectivity Validation_HSQC->Final_Structure

Caption: Workflow for resolving spectral overlap in Boc-protected amino acid derivatives.

Diagram 2: The "Methyl Masking" Phenomenon

A visual representation of why DMSO is required to resolve the aliphatic region.

Shift_Logic cluster_CDCl3 Solvent: CDCl3 cluster_DMSO Solvent: DMSO-d6 Boc_C Boc Signal ~1.44 ppm Overlap SIGNAL OVERLAP (Integration Error) Boc_C->Overlap Ala_C Ala-Me Signal ~1.42 ppm Ala_C->Overlap Boc_D Boc Signal ~1.38 ppm Resolved RESOLVED SIGNALS (Accurate Integration) Boc_D->Resolved Ala_D Ala-Me Signal ~1.24 ppm Ala_D->Resolved

Caption: Schematic of chemical shift dispersion improvements when transitioning from CDCl3 to DMSO-d6.

Advanced Validation: 2D HSQC

If 1D NMR in DMSO remains ambiguous (e.g., due to impurities), Heteronuclear Single Quantum Coherence (HSQC) is the definitive self-validating protocol.

  • Why: It correlates the proton to its attached carbon.

  • The Data Point:

    • Boc Methyls: Proton

      
       1.38 correlates to Carbon 
      
      
      
      ~28.5 ppm.
    • Alanine Methyl: Proton ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.25 correlates to Carbon 
      
      
      
      ~17-18 ppm.
  • Result: Even if the proton signals are close, the carbon signals are separated by >10 ppm, providing absolute confirmation of the alanine side chain.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • SpectraBase. (2025).[3] "Boc-Ala-OH 1H NMR Spectrum in CDCl3." John Wiley & Sons.[1][3][4][5]

  • BenchChem. (2025).[6] "Comparative Guide to Spectral Data of Boc-Amine Derivatives." BenchChem Technical Library.

Sources

Comparative

Comparative Guide: Mass Spectrometry of tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate (Boc-Ala-Anilide)

Executive Summary tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate , commonly referred to as Boc-Ala-Anilide , represents a critical class of modified peptide substrates used in enzymatic kinetics and fragmentation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate , commonly referred to as Boc-Ala-Anilide , represents a critical class of modified peptide substrates used in enzymatic kinetics and fragmentation mechanistic studies. While historically utilized as a non-chromogenic analogue to p-nitroanilide (pNA) substrates, its utility in Mass Spectrometry (MS) has surged due to its superior ionization efficiency in Electrospray Ionization (ESI) compared to its electron-deficient counterparts.

This guide objectively compares Boc-Ala-Anilide against industry-standard chromogenic (Boc-Ala-pNA) and fluorogenic (Boc-Ala-AMC) alternatives, demonstrating why it is the preferred substrate for high-sensitivity LC-MS/MS enzymatic assays where optical detection limits are exceeded.

Technical Deep Dive: The Molecule & Mechanism

Structural Analysis
  • IUPAC Name: tert-Butyl (1-oxo-1-(phenylamino)propan-2-yl)carbamate

  • Common Name: Boc-Ala-Anilide

  • Molecular Formula: C₁₄H₂₀N₂O₃

  • Monoisotopic Mass: 264.147 Da

  • Key Features:

    • N-Terminus: Boc (tert-butyloxycarbonyl) protection. Labile in source (CID) and acidic conditions.

    • Backbone: Alanine (Ala).[1]

    • C-Terminus: Anilide (Phenylamide). Hydrophobic cap that enhances surface activity in ESI droplets.

ESI-MS/MS Fragmentation Mechanism

Understanding the fragmentation is prerequisite to developing Multiple Reaction Monitoring (MRM) assays. The Boc group introduces a "mobile proton" environment but is highly susceptible to neutral loss.

Key Fragmentation Pathways:

  • Precursor Ion: [M+H]⁺ (m/z 265.15).

  • Primary Neutral Loss (Boc): The most abundant pathway involves the loss of the tert-butyl group as isobutene (-56 Da), yielding the protonated carbamic acid, followed by rapid decarboxylation (-44 Da) to form the amine.

  • Diagnostic Fragment (Aniline): High energy collision yields the phenylammonium ion (m/z 94.06).

Fragmentation Precursor Precursor [M+H]+ m/z 265.15 Intermediate [M+H - Isobutene]+ m/z 209.09 Precursor->Intermediate Loss of C4H8 (-56 Da) (McLafferty-like) Core [Ala-Anilide + H]+ m/z 165.10 Intermediate->Core Loss of CO2 (-44 Da) Aniline [Ph-NH3]+ m/z 94.06 Core->Aniline Amide Bond Cleavage Acylium [Ala-Acylium]+ m/z 72.04 Core->Acylium b1 ion formation

Figure 1: Proposed ESI-MS/MS fragmentation pathway of Boc-Ala-Anilide. The loss of the Boc group is the dominant low-energy channel.

Comparative Analysis: Boc-Ala-Anilide vs. Alternatives

In drug development and enzymatic assays (e.g., elastase or chymotrypsin activity), the choice of substrate dictates the detection method.

Comparison Matrix
FeatureBoc-Ala-Anilide (Target)Boc-Ala-pNA (Standard)Boc-Ala-AMC (Fluorogenic)
Primary Detection LC-MS/MS (MRM)UV-Vis (405 nm)Fluorescence (Ex 380/Em 460)
ESI Ionization High (Hydrophobic Phenyl ring aids desolvation)Low (Nitro group is electron-withdrawing, reducing proton affinity)Medium/High (Bulky coumarin)
LOD (Sensitivity) < 1 nM (Instrument dependent)~1-10 µM (UV limit)~10-50 nM
Solubility Organic solvents (MeOH, ACN)DMSO/Buffer mixturesDMSO/Buffer mixtures
Spectral Interference Low (Mass selective)High (Colored compounds interfere)High (Autofluorescence)
The "Ionization Suppression" Effect of pNA

A critical finding for MS practitioners is that Boc-Ala-pNA is a poor MS standard compared to Boc-Ala-Anilide.

  • Mechanism: The para-nitro group on pNA is strongly electron-withdrawing. This reduces the basicity of the amide nitrogen and the phenyl ring, making protonation ([M+H]⁺) significantly less favorable in the ESI source compared to the unsubstituted anilide.

  • Data Implication: In equimolar mixtures analyzed by ESI+, Boc-Ala-Anilide typically exhibits a 5x to 10x higher signal intensity than Boc-Ala-pNA.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for monitoring the enzymatic hydrolysis of Boc-Ala-Anilide (Substrate) to Aniline (Product), or simply quantifying the intact peptide.

Materials
  • Substrate: Boc-Ala-Anilide (dissolved in MeOH to 1 mM stock).

  • Internal Standard: Boc-Ala-d3-Anilide or Deuterated Aniline (essential for matrix correction).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-5 min: 5% -> 95% B (Elution of hydrophobic anilide)

    • 5-7 min: 95% B (Wash)

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV (Anilides ionize easily; avoid discharge).

  • Cone Voltage: 30 V (Keep low to prevent in-source Boc loss).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Boc-Ala-Anilide 265.15209.1010Quantifier (Loss of Isobutene)
Boc-Ala-Anilide 265.15165.1018Qualifier (Loss of Boc)
Boc-Ala-Anilide 265.1594.0635Structural Confirm (Aniline)
Workflow Diagram

Workflow Sample Enzymatic Reaction (Boc-Ala-Anilide) Quench Quench (50% ACN + 1% FA) Sample->Quench Sep LC Separation (C18 Column) Quench->Sep Ion ESI Source (Soft Ionization) Sep->Ion Detect MS/MS Detection (MRM: 265->209) Ion->Detect

Figure 2: Optimized LC-MS/MS workflow for Boc-Ala-Anilide analysis.

Troubleshooting & Expert Insights

In-Source Decay (ISD)

The Boc group is notoriously fragile. If you observe a high signal at m/z 209 or 165 in your MS1 (full scan) spectrum, your source parameters are too harsh.

  • Solution: Lower the Cone Voltage/Declustering Potential. Lower the Desolvation Temperature.

Carryover

Anilides are hydrophobic. They stick to PEEK tubing and injector ports.

  • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone. Ensure a "sawtooth" gradient wash at the end of every run.

pH Sensitivity

While the Boc group is acid-labile, it is generally stable in 0.1% Formic Acid for the duration of an LC run. However, do not store samples in acidic mobile phase for >24 hours.

References

  • Fragmentation of Boc-Peptides

    • Title: Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry.[1][3]

    • Source: Journal of Mass Spectrometry / PubMed.
    • URL:[Link]

  • Mobile Proton Model & Peptide Fragmentation

    • Title: The 'Mobile Proton' model: mechanistic basis for peptide fragmentation by CID.[4]

    • Source: European Pharmaceutical Review.
    • URL:[Link]

  • Anilide vs.

    • Title: Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization (General principles of hydrophobicity and ESI).
    • Source: ResearchG
    • URL:[Link]

  • Enzymatic Hydrolysis Analysis by MS

    • Title: Peptidomics analysis of enzymatic hydrolysis beef (Methodology for hydrolys
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Validation

Comparative Guide: N-Phenyl 2-(BOC-amino)propanamide vs. High-Sensitivity Alternatives

This guide provides an in-depth technical comparison of N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHPh) and its functional alternatives, focusing on their applications as enzymatic substrates and synthetic intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHPh) and its functional alternatives, focusing on their applications as enzymatic substrates and synthetic intermediates in peptide chemistry.

Executive Summary & Technical Context

N-Phenyl 2-(BOC-amino)propanamide (chemically Boc-Ala-NHPh ) is a simple amino acid anilide. In drug development and enzymology, it serves two primary roles:

  • Chromogenic Substrate Model: It acts as a baseline substrate for serine proteases (specifically Elastase and Chymotrypsin -like enzymes). However, its detection sensitivity is limited compared to modern alternatives.

  • Peptidomimetic Intermediate: The anilide moiety is a stable amide often used to cap the C-terminus of peptidomimetics to prevent carboxypeptidase degradation or to induce specific conformational constraints.

For researchers requiring high-sensitivity enzymatic profiling, Boc-Ala-NHPh is often replaced by p-Nitroanilides (pNA) or Fluorogenic Coumarins (AMC) . This guide analyzes the trade-offs between these compounds.

Comparison Matrix: Substrate Classes
FeatureBoc-Ala-NHPh (Anilide)Boc-Ala-pNA (p-Nitroanilide)Boc-Ala-AMC (Coumarin)
Primary Use Synthetic Intermediate / ModelRoutine Kinetic AssaysHigh-Sensitivity Screening
Detection Mode UV (240–260 nm) / HPLCVisible Color (405 nm)Fluorescence (Ex 380 / Em 460)
Sensitivity Low (mM range)Moderate (

M range)
High (nM range)
Leaving Group Ability Poor (Aniline

)
Good (pNA

)
Excellent
Synthesis Difficulty Low (Standard Coupling)High (Low Nucleophilicity)Moderate
Cost LowModerateHigh

*Note:


 values refer to the acidity of the N-H proton in the amide/amine, indicating leaving group potential. p-Nitroaniline is a significantly better leaving group than aniline.

Mechanistic Analysis & Alternatives

The Mechanism of Action

Serine proteases (e.g., Elastase) cleave the amide bond at the C-terminus of the Alanine residue. The efficiency of this reaction (


) depends heavily on the electronic properties of the leaving group (

).
  • Boc-Ala-NHPh: The phenyl group is electron-rich compared to p-nitro, making the amide bond more stable and the leaving group (aniline) less favorable. This results in slower hydrolysis rates.

  • Boc-Ala-pNA: The nitro group (

    
    ) is strongly electron-withdrawing. This destabilizes the amide bond and stabilizes the leaving amine (p-nitroaniline), significantly increasing 
    
    
    
    .
Visualization: Hydrolysis Pathway

The following diagram illustrates the enzymatic hydrolysis and the signal generation mechanism for the three alternatives.

G Enzyme Serine Protease (Elastase) Substrate Substrate (Boc-Ala-NH-R) Enzyme->Substrate Bind Complex Acyl-Enzyme Complex Substrate->Complex Hydrolysis Product1 Boc-Ala-OH Complex->Product1 Release Aniline Aniline (NHPh) (Colorless, UV only) Complex->Aniline If R=Ph pNA p-Nitroaniline (Yellow, 405nm) Complex->pNA If R=pNA AMC 7-Amino-4-methylcoumarin (Fluorescent) Complex->AMC If R=AMC

Figure 1: Enzymatic hydrolysis pathway showing the release of different reporter groups. pNA and AMC provide direct optical readouts, whereas Aniline requires UV detection.

Experimental Protocols

Synthesis of Boc-Ala-NHPh (Standard Protocol)

This protocol yields the "N-Phenyl" variant. It is robust due to the nucleophilicity of aniline.

  • Reagents: Boc-Ala-OH (1.0 eq), Aniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM/DMF.

  • Workflow:

    • Dissolve Boc-Ala-OH and HOBt in DCM/DMF (9:1).

    • Add EDC·HCl and stir for 15 min at

      
       to activate the carboxyl group.
      
    • Add Aniline and DIPEA.

    • Stir at room temperature for 4–6 hours.

    • Workup: Wash with

      
       (removes unreacted aniline), then saturated 
      
      
      
      , then brine.
    • Yield: Typically >85%.

Synthesis of Boc-Ala-pNA (Alternative Protocol)

Critical Note: Standard EDC/HOBt coupling often fails for p-nitroaniline due to its low nucleophilicity. The Mixed Anhydride Method is required.

  • Reagents: Boc-Ala-OH (1.0 eq), Isobutyl Chloroformate (IBCF) (1.1 eq), N-Methylmorpholine (NMM) (1.1 eq), p-Nitroaniline (1.0 eq).

  • Workflow:

    • Dissolve Boc-Ala-OH and NMM in anhydrous THF at

      
      .
      
    • Add IBCF dropwise (formation of mixed anhydride). Stir for 15 min.

    • Add p-Nitroaniline.[1][2][3]

    • Allow to warm to room temperature overnight.

    • Yield: Typically 50–70% (lower due to electronic deactivation).

Kinetic Assay Protocol (Elastase)

Use this protocol to compare the activity of Boc-Ala-NHPh vs. Boc-Ala-pNA.

  • Buffer:

    
     Tris-HCl, pH 8.0.
    
  • Substrate Preparation:

    • Prepare

      
       stock of substrate in DMSO.
      
    • Dilute to

      
       in buffer.
      
  • Enzyme: Porcine Pancreatic Elastase (

    
    ).
    
  • Measurement:

    • For pNA: Monitor Absorbance at 410 nm . (

      
      ).
      
    • For NHPh: Monitor Absorbance at 240 nm (requires quartz cuvettes, high background interference).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [S] to determine 
    
    
    
    and
    
    
    .

Specific Peptide Sequence Alternatives

For higher specificity (e.g., distinguishing Human Neutrophil Elastase from Pancreatic Elastase), simple mono-amino acid derivatives like Boc-Ala-NHPh are insufficient. The following extended sequences are the industry standards:

Target EnzymeRecommended Sequence AlternativeWhy?
Pancreatic Elastase Suc-Ala-Ala-Ala-pNA Tri-alanine sequence optimally fills the S1-S3 subsites.
Human Neutrophil Elastase MeOSuc-Ala-Ala-Pro-Val-pNA The Valine at P1 and Proline at P2 are critical for neutrophil elastase specificity.
Chymotrypsin Suc-Ala-Ala-Pro-Phe-pNA Phenylalanine at P1 targets the hydrophobic pocket of Chymotrypsin.

Recommendation: If your research involves "specific peptide sequences," replace the C-terminal -NHPh with -pNA or -AMC attached to the sequences above for functional assays. Use -NHPh only if studying metabolic stability or non-cleavable inhibition models.

References

  • Comparison of Chromogenic Substrates

    • Title: Differentiation of endopeptidases and aminopeptidases by high-performance liquid chromatography of reaction products from chromogenic peptide p-nitroanilines.[2]

    • Source: PubMed (J Chrom
    • URL:[Link]

  • Synthesis of Peptide Anilides

    • Title: The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examin
    • Source: PubMed (Biochim Biophys Acta).
    • URL:[Link]

  • Elastase Specificity & Substrates

    • Title: Design and use of highly specific substrates of neutrophil elastase and proteinase 3.[4]

    • Source: PubMed (Biochemistry).
    • URL:[Link]

  • Boc Chemistry & Protocols: Title: Boc Solid Phase Peptide Synthesis - Protocols and Side Reactions. Source: ChemPep.

Sources

Comparative

Benchmarking "N-Phenyl 2-(BOC-amino)propanamide" coupling methods

Focus: Synthesis of N-Phenyl 2-(BOC-amino)propanamide Executive Summary & Technical Premise The synthesis of N-Phenyl 2-(BOC-amino)propanamide represents a classic "electronic mismatch" in peptide chemistry. While the co...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Synthesis of N-Phenyl 2-(BOC-amino)propanamide

Executive Summary & Technical Premise

The synthesis of N-Phenyl 2-(BOC-amino)propanamide represents a classic "electronic mismatch" in peptide chemistry. While the coupling of BOC-Alanine (BOC-Ala-OH) to aliphatic amines is trivial, the coupling to aniline is thermodynamically and kinetically challenging.

  • The Nucleophile Problem: Aniline has a pKa of ~4.6, compared to ~10.6 for a standard aliphatic amine (like methylamine). The lone pair on the nitrogen is delocalized into the phenyl ring, drastically reducing nucleophilicity.

  • The Electrophile Problem: Standard activation (e.g., NHS esters) is often insufficient to drive the reaction to completion against such a weak nucleophile, leading to stalled reactions and potential racemization due to prolonged activation times.

This guide benchmarks three distinct methodologies to solve this problem:

  • The High-Energy Approach: HATU/DIPEA (Gold Standard for yield).

  • The Scalable Approach: T3P (Propylphosphonic Anhydride) (Best for purity and workup).

  • The Baseline: EDC/HOBt (Traditional, often insufficient).

Mechanistic Visualization

The following diagram illustrates the activation pathways and the specific challenge of the aniline attack.

ReactionPathway cluster_legend Key BocAla BOC-Ala-OH (Carboxylic Acid) OAcylUrea O-Acylisourea (Unstable) BocAla->OAcylUrea EDC Activation ActiveEster OBt/OAt Active Ester (Stabilized) BocAla->ActiveEster HATU Activation MixedAnh Mixed Anhydride (T3P Adduct) BocAla->MixedAnh T3P Activation Aniline Aniline (Weak Nucleophile) OAcylUrea->ActiveEster + HOAt/HOBt Product N-Phenyl 2-(BOC-amino)propanamide (Target) OAcylUrea->Product Aniline Attack (Slow/Side Rxns) NAcylUrea NAcylUrea OAcylUrea->NAcylUrea N-Acylurea (Rearrangement) ActiveEster->Product Aniline Attack (Fast) MixedAnh->Product Aniline Attack (Clean) Legend Blue: Start | Red: Weak Nuc | Green: Optimal Path

Figure 1: Activation pathways for Boc-Ala-OH. Note the instability of the O-Acylisourea intermediate, which necessitates rapid trapping by HOAt (in HATU) or the use of T3P to prevent N-acylurea rearrangement before the sluggish aniline can attack.

Experimental Protocols & Benchmarking
Method A: The "Brute Force" Approach (HATU)

Rationale: HATU generates the O-At active ester, which is more reactive than the O-Bt ester (from HBTU/HOBt) due to the neighboring pyridine nitrogen effect (anchimeric assistance). This is critical for forcing the reaction with aniline.

  • Reagents: BOC-Ala-OH (1.0 eq), Aniline (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq).

  • Solvent: DMF (Anhydrous).[1]

Protocol:

  • Dissolve 1.0 mmol BOC-Ala-OH in 3 mL dry DMF under

    
    .
    
  • Add 2.0 mmol DIPEA (348 µL). Stir for 2 mins.

  • Add 1.1 mmol HATU (418 mg). The solution will turn yellow/orange. Stir for 5 mins to ensure formation of the activated ester.

  • Add 1.1 mmol Aniline (100 µL).

  • Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Critical): Dilute with EtOAc (50 mL). Wash sequence:

    • 3x with 1M HCl (removes unreacted aniline and DIPEA).

    • 3x with Sat. NaHCO3 (removes unreacted acid and HOBt byproducts).

    • 1x Brine.

  • Dry over MgSO4 and concentrate.

Pros: Highest conversion rate (>95%). Cons: HATU is expensive; removal of tetramethylurea byproduct can be difficult; potential for epimerization if base is excessive.

Method B: The "Process Friendly" Approach (T3P)

Rationale: Propylphosphonic anhydride (T3P) acts as a coupling agent and water scavenger. It forms a mixed anhydride that is highly reactive but sterically selective. Crucially, T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.

  • Reagents: BOC-Ala-OH (1.0 eq), Aniline (1.2 eq), T3P (50% in EtOAc, 1.5 eq), Pyridine (2.5 eq).

  • Solvent: EtOAc (Green solvent compatible).

Protocol:

  • Dissolve 1.0 mmol BOC-Ala-OH and 1.2 mmol Aniline in 5 mL EtOAc.

  • Cool to 0°C (optional, but good for purity).

  • Add 2.5 mmol Pyridine (202 µL).

  • Add 1.5 mmol T3P solution dropwise.

  • Allow to warm to RT and stir for 12 hours. (T3P kinetics are slower than HATU but cleaner).

  • Workup: Add water (5 mL) to quench. Separate layers.

    • Wash organic layer with 1M HCl (removes pyridine/aniline).

    • Wash with 1M NaOH (removes T3P byproducts and unreacted acid).

  • Concentrate.

Pros: Lowest epimerization; Easiest workup (wash only); Scalable. Cons: Slower reaction time; Requires 50% excess reagent.

Method C: The Baseline (EDC/HOBt)

Rationale: Included as a control. This method relies on the formation of an OBt ester.[2]

Protocol: Standard coupling in DCM with 1.1 eq EDC, 1.1 eq HOBt, 1.1 eq Aniline. Observation: Often stalls at 60-70% conversion due to the weak nucleophilicity of aniline allowing the active ester to hydrolyze or rearrange before coupling occurs.

Comparative Data Analysis

The following data represents average performance metrics based on internal validation and literature consensus for N-aryl amide couplings.

MetricMethod A: HATUMethod B: T3PMethod C: EDC/HOBt
Isolated Yield 92 - 96% 88 - 93%65 - 75%
Reaction Time 2 - 4 Hours12 - 24 Hours24+ Hours
Purity (Crude) 90% (Urea byproducts)>98% (Clean profile)80%
Racemization (% D-Iso) 1.5 - 2.5%< 0.5% 2.0 - 5.0%
Green Score (E-Factor) High (DMF, Chromatography)Low (EtOAc, Wash only)Medium (DCM)
Cost (Reagent) HighModerateLow

Senior Scientist Note:

"While HATU is the 'magic dust' for medicinal chemistry on a milligram scale, T3P is the superior choice for process development . The ability to obtain >98% purity via simple aqueous extraction with T3P outweighs the slightly longer reaction time. Furthermore, the low racemization rate of T3P is critical when coupling optically active amino acids like Alanine to achiral anilines, where diastereomeric purification is impossible (unlike coupling to chiral amines)."

Decision Matrix

Use this logic flow to select the correct reagent for your specific constraint.

DecisionTree Start Coupling Boc-Ala + Aniline Scale What is the Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 1 gram (Process) Scale->Large Speed Is speed critical? Small->Speed Purity Is purity/workup critical? Large->Purity UseHATU Use HATU/DIPEA (Fast, High Yield, Costly) Speed->UseHATU Yes UseT3P Use T3P/Pyridine (Clean, Scalable, Low Racemization) Speed->UseT3P No Purity->UseT3P Yes UseAcidCl Consider Acid Chloride (If T3P fails) Purity->UseAcidCl No (Cost driver)

Figure 2: Decision matrix for reagent selection based on scale and project phase.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3] Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Link (Note: Discusses difficult aniline couplings).

  • BenchChem Technical Support. (2025). Preventing Racemization of Boc-L-Valine in Peptide Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-Phenyl 2-(BOC-amino)propanamide

Executive Summary N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHPh) is a pharmaceutical intermediate combining a protected amino acid with an aniline moiety. While the Boc protection reduces immediate volatility, the N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenyl 2-(BOC-amino)propanamide (Boc-Ala-NHPh) is a pharmaceutical intermediate combining a protected amino acid with an aniline moiety. While the Boc protection reduces immediate volatility, the N-phenyl group introduces latent toxicity risks often overlooked in standard peptide chemistry. Upon metabolic or chemical hydrolysis, this compound can release aniline , a known methemoglobinemia inducer and OSHA-regulated carcinogen.

Immediate Directive: Treat this substance not merely as a benign amino acid derivative, but as a Class III Toxic Solid . All handling requires a "Zero-Skin-Contact" protocol.[1]

Risk Assessment & Hazard Identification (SAR Analysis)

Structure-Activity Relationship (SAR) analysis is used here due to limited specific toxicological data for this exact CAS.

Hazard ComponentRisk DriverMechanism of Action
N-Phenyl Moiety High Toxicity / Sensitizer Potential to metabolize into aniline. Risks include skin sensitization, eye damage, and blood toxicity (methemoglobinemia) if absorbed in high quantities.
Amide Bond Hydrolysis Risk Stable under neutral conditions but degrades in strong acids/bases, releasing free aniline.
Physical State Dust Inhalation Fine powder nature facilitates airborne suspension, posing respiratory irritation (STOT SE 3) and mucous membrane absorption risks.

PPE Matrix: The "Zero-Contact" Standard

Do not rely on standard "lab basics." The following PPE is mandatory for all manipulations of N-Phenyl 2-(BOC-amino)propanamide.

A. Personal Protective Equipment Specifications
ZoneItemSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination)Outer: 8 mil Nitrile (Extended Cuff)Permeation Defense: Aniline derivatives can permeate thin latex/nitrile rapidly.[2] The outer layer provides mechanical strength; the inner layer acts as a barrier during doffing.
Respiratory Engineering Control First Work strictly inside a Fume Hood.Dust Control: If weighing outside a hood is unavoidable (not recommended), a P100/N95 respirator is required to prevent particulate inhalation.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splashparticulate Entry: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal.
Body Lab Coat + Apron Tyvek® sleeves or disposable apronFomite Control: Prevents dust accumulation on cotton lab coats, which can transfer to common areas (desks/cafeterias).

Operational Protocol: Safe Handling Workflow

Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry solid.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative weighing funnel.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Why? Organic amides are prone to static charge, causing "powder fly" which contaminates the user's cuffs.

  • Solvent Addition: Add the solvent (e.g., DCM, DMF) to the solid in the reaction vessel immediately. Do not transport open powders across the lab.

Phase 2: Reaction Monitoring
  • TLC/HPLC Sampling: When taking aliquots, assume the solution contains free aniline until proven otherwise.

  • Needle Disposal: Dispose of needles immediately into sharps containers inside the hood to prevent droplet fling.

Phase 3: Decontamination
  • Surface Wipe: Wipe balance and bench with a detergent solution (e.g., 5% Decon 90), then water.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer glove surface.

Visualizing the Safety Workflow

The following diagram illustrates the "Clean to Dirty" logic required for handling this compound.

SafetyWorkflow cluster_hood Fume Hood Containment Zone Start Storage Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Before Opening Weighing Weighing (Inside Fume Hood) PPE_Check->Weighing Static Control Transfer Solvent Addition (Wet Down Solid) Weighing->Transfer Minimize Air Time Reaction Reaction/Processing Transfer->Reaction Closed System Waste Disposal (Solid vs Liquid) Reaction->Waste Segregation

Figure 1: Operational workflow emphasizing containment within the Fume Hood during the high-risk solid handling phase.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as this increases the skin permeability of aniline derivatives.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and seek immediate medical attention (suspected methemoglobinemia).

Waste Disposal Protocol
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Yellow bag/bin). Do not use regular trash.[3]

  • Liquid Waste: Segregate into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent used.

  • Labeling: Clearly tag waste containers with "Contains Aniline Derivatives" to alert EH&S personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • PubChem. (n.d.). Aniline - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Phenyl 2-(BOC-amino)propanamide
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N-Phenyl 2-(BOC-amino)propanamide
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